Tert-butyl 4-(4-methoxyphenyl)piperidine-1-carboxylate
Description
tert-Butyl 4-(4-methoxyphenyl)piperidine-1-carboxylate is a nitrogen-containing bicyclic compound featuring a piperidine ring substituted at the 4-position with a 4-methoxyphenyl group. The tert-butyloxycarbonyl (Boc) group at the 1-position enhances solubility and stability, making it a versatile intermediate in pharmaceutical synthesis .
Properties
Molecular Formula |
C17H25NO3 |
|---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
tert-butyl 4-(4-methoxyphenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H25NO3/c1-17(2,3)21-16(19)18-11-9-14(10-12-18)13-5-7-15(20-4)8-6-13/h5-8,14H,9-12H2,1-4H3 |
InChI Key |
BHMPAOKINQIDRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of tert-butyl 4-(4-methoxyphenyl)piperidine-1-carboxylate typically involves a palladium-catalyzed cross-coupling reaction between a halogenated aromatic compound and a boronate ester derivative of a Boc-protected piperidine. This approach allows for selective C–C bond formation at the 4-position of the piperidine ring.
Specific Preparation Method: Suzuki-Miyaura Cross-Coupling
-
- 4-Bromoanisole (4-bromo-1-methoxybenzene)
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate (Boc-protected piperidine boronate ester)
-
- Palladium catalyst (commonly Pd(PPh3)4 or Pd(dppf)Cl2)
- Base (e.g., potassium carbonate or sodium carbonate)
- Solvent: typically a mixture of water and an organic solvent such as toluene or dioxane
- Reaction temperature: reflux or elevated temperature (~80-100°C)
-
- Extraction with ethyl acetate
- Washing with water and brine
- Drying over sodium sulfate
- Concentration under reduced pressure
- Purification by flash column chromatography
Reaction Scheme and Conditions Summary
Alternative Synthetic Routes
One-Pot Synthesis via Azide-Alkyne Cycloaddition (Click Chemistry)
A novel one-pot method involves the reaction of tert-butyl 4-(propioloyloxy)piperidine-1-carboxylate with aryl azides in the presence of copper(I) iodide catalyst and DIPEA base in DMF at low temperature (0 °C). This method produces tert-butyl 4-substituted phenyl-1H-1,2,3-triazolo piperidine carboxylates with high yields (90–97%) and purity (>95%).
While this method is primarily used to prepare triazole derivatives, it demonstrates the versatility of tert-butyl 4-substituted piperidine carboxylates as intermediates.
Analytical Data Supporting the Preparation
NMR and Mass Spectrometry Data:
Notes on Reaction Optimization and Scale-Up
- Temperature Control: The Suzuki coupling requires careful temperature control to avoid side reactions; typical reaction temperatures range from 80 to 100 °C.
- Base Selection: Potassium carbonate is commonly used, but other bases like cesium fluoride have been employed in related piperidine derivatives with good yields.
- Purification: Flash chromatography using ethyl acetate/hexane mixtures is standard to isolate pure product.
- Scalability: The reaction has been successfully scaled up with minimal loss in yield, indicating robustness for industrial applications.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(4-methoxyphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 4-(4-hydroxyphenyl)piperidine-1-carboxylate.
Reduction: Formation of tert-butyl 4-(4-methoxyphenyl)piperidine-1-ol.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 4-(4-methoxyphenyl)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-methoxyphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxyphenyl group may play a role in binding to the active site of the target, while the piperidine ring provides structural stability. The tert-butyl ester group can influence the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Piperidine Ring
Table 1: Key Structural Analogs and Their Substituents
Key Observations :
- Electronic Effects : Electron-donating groups (e.g., methoxy in the target compound) enhance resonance stabilization, whereas electron-withdrawing groups (e.g., chlorobenzoyl in ) increase electrophilicity.
- Steric Effects : Bulky substituents like benzoyl groups () may hinder reactivity at the piperidine nitrogen, whereas smaller groups (e.g., methoxyphenyl) allow for easier functionalization .
Key Observations :
- Boc Protection : The Boc group is typically introduced using di-tert-butyl carbonate under basic conditions (e.g., Et₃N in dioxane/water) .
- Heterocycle Formation : Pyrazole-containing analogs () are synthesized via cyclocondensation with aryl hydrazines, achieving moderate yields (60–73%).
- Transition Metal Catalysis : Gold and zinc catalysts enable allylic substitutions, as seen in the synthesis of fluoroallyl derivatives ().
Analytical Characterization
Table 3: NMR and HRMS Data for Selected Compounds
Key Observations :
- Boc Group Signature : The tert-butyl singlet at ~1.40–1.45 ppm and carbonyl carbon at ~154–165 ppm are consistent across analogs .
- Aromatic Protons : Methoxyaryl protons resonate at ~3.80 ppm (OCH₃) and 6.80–7.45 ppm (Ar-H), while chlorobenzoyl protons appear downfield (~7.45 ppm) due to electron withdrawal .
Biological Activity
Tert-butyl 4-(4-methoxyphenyl)piperidine-1-carboxylate, a compound with the CAS number 303975-71-5, has garnered attention in pharmaceutical research due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperidine core substituted with a tert-butyl group and a methoxyphenyl moiety. This structural configuration is critical for its biological activity, influencing both its binding affinity and interaction with biological targets.
Structural Formula
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 275.36 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Research has indicated that this compound exhibits several mechanisms of action, primarily through its interaction with various receptors and enzymes:
- Inhibition of Cell Proliferation : Studies have shown that this compound can significantly inhibit the proliferation of cancer cell lines, such as MDA-MB-231 (breast cancer) and PANC-1 (pancreatic cancer) cells. The mechanism involves the induction of apoptosis and inhibition of key signaling pathways like ERK and NF-κB .
- Antioxidant Activity : The compound has demonstrated potential antioxidant properties, which may contribute to its protective effects against oxidative stress in cellular models .
- Enzyme Inhibition : It has been noted to inhibit gelatinase (MMP-9) activity in a concentration-dependent manner, suggesting its role in modulating extracellular matrix remodeling .
Pharmacological Effects
The pharmacological profile of this compound includes:
- Anticancer Activity : Significant antiproliferative effects were observed in multiple cancer cell lines. The compound's IC50 values ranged from 6 to 63 μM depending on the specific cell type and experimental conditions .
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, possibly linked to its antioxidant activity .
Study on Anticancer Properties
In a study aimed at evaluating the anticancer potential of the compound, it was administered to MDA-MB-231 cells. The results indicated that at concentrations above 10 μM, there was a marked reduction in cell viability, with flow cytometry confirming an increase in apoptotic cells. The study highlighted the compound's ability to disrupt cell cycle progression and induce cell death through caspase activation.
Neuroprotective Study
Another investigation focused on the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. In vitro assays demonstrated that treatment with this compound reduced cell death and reactive oxygen species (ROS) levels in neuronal cultures exposed to oxidative agents.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Tert-butyl 4-(4-methoxyphenyl)piperidine-1-carboxylate?
- Methodological Answer : A common approach involves multi-step functionalization of the piperidine ring. For example, the tert-butyl group is introduced via a Boc-protection reaction using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine in dichloromethane). Subsequent coupling with 4-methoxyphenyl substituents may employ Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, depending on precursor availability. Post-synthetic oxidation steps (e.g., using OXONE for sulfone formation) are critical for final purification .
- Characterization : Confirm structure via H/C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography using SHELXL for refinement .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use respiratory protection (NIOSH-approved N95/P1 masks) to avoid dust inhalation .
- Storage : Store in a tightly sealed container in a cool, ventilated area away from heat sources. Avoid direct sunlight to prevent decomposition .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous discharge due to unknown ecotoxicity .
Q. How is the compound characterized for purity and structural integrity?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% typical).
- Spectroscopy : H NMR (CDCl₃, 400 MHz) should show distinct peaks for tert-butyl (~1.4 ppm), piperidine protons (~3.0–4.0 ppm), and aromatic methoxy groups (~3.8 ppm).
- Crystallography : Single-crystal X-ray diffraction with SHELXL refinement confirms stereochemistry and bond lengths .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of the 4-methoxyphenyl substituent?
- Methodological Answer :
- Controlled Experiments : Compare reactivity under varying conditions (e.g., pH, temperature) using kinetic studies.
- Computational Modeling : Perform DFT calculations (Gaussian or ORCA) to evaluate electronic effects of the methoxy group on reaction pathways .
- Cross-Validation : Replicate conflicting studies with standardized reagents to isolate variables (e.g., trace metal catalysts) .
Q. What strategies optimize reaction yields when synthesizing derivatives under conflicting literature conditions?
- Methodological Answer :
- Design of Experiments (DOE) : Use response surface methodology (RSM) to test variables like solvent polarity (e.g., DMF vs. THF), temperature, and catalyst loading.
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically.
- Purification : Optimize flash chromatography gradients or switch to preparative HPLC for challenging separations .
Q. How can computational methods predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., kinases or GPCRs). Focus on the piperidine ring’s conformational flexibility.
- MD Simulations : Run GROMACS simulations to assess stability of ligand-receptor complexes over 100+ ns trajectories.
- SAR Studies : Modify substituents (e.g., replacing methoxy with ethoxy) and compare docking scores to establish structure-activity relationships .
Q. What experimental approaches validate the compound’s stability under physiological conditions?
- Methodological Answer :
- Accelerated Degradation Studies : Incubate the compound in PBS (pH 7.4) at 37°C for 48 hours. Monitor degradation via LC-MS and identify byproducts.
- Thermal Analysis : Perform TGA/DSC to determine decomposition thresholds (>150°C typical for tert-butyl esters).
- Light Sensitivity : Expose to UV-Vis light (λ = 254 nm) and track photodegradation using HPLC .
Q. How does the tert-butyl group influence the compound’s solubility and bioavailability?
- Methodological Answer :
- LogP Measurement : Determine octanol-water partition coefficients via shake-flask method. Tert-butyl groups typically increase LogP (~3.5–4.0), reducing aqueous solubility.
- Permeability Assays : Use Caco-2 cell monolayers to assess intestinal absorption. Compare with analogs lacking the tert-butyl group.
- Salt Formation : Improve solubility by synthesizing hydrochloride salts via HCl/dioxane treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
